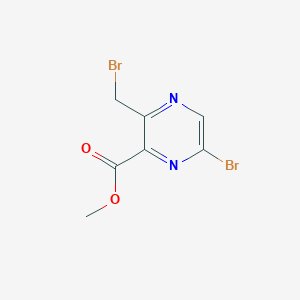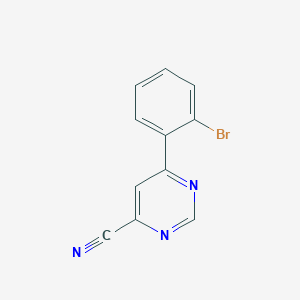![molecular formula C13H18ClN3O2 B14868074 Tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate CAS No. 1211538-47-4](/img/structure/B14868074.png)
Tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate is a heterocyclic compound that belongs to the class of pyrimidoazepines These compounds are characterized by a bicyclic structure consisting of fused pyrimidine and azepine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable pyrimidine derivative with an azepine precursor in the presence of a chlorinating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as xylene or toluene .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiols, or amines in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrimidoazepines.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Hydrolysis: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
Tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chlorine atom and tert-butyl ester group can influence its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-chloro-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate
- Tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate
- 2-Methyl-2-propanyl 4-chloro-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate
Uniqueness
Tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
1211538-47-4 |
|---|---|
Fórmula molecular |
C13H18ClN3O2 |
Peso molecular |
283.75 g/mol |
Nombre IUPAC |
tert-butyl 2-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate |
InChI |
InChI=1S/C13H18ClN3O2/c1-13(2,3)19-12(18)17-6-4-9-8-15-11(14)16-10(9)5-7-17/h8H,4-7H2,1-3H3 |
Clave InChI |
CZHLZUYYWIJLHL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2CC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


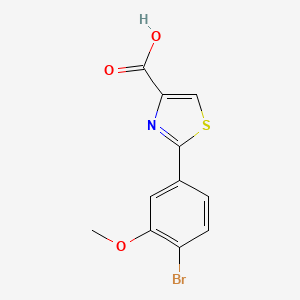
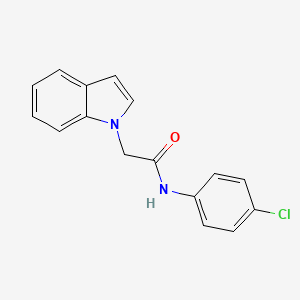
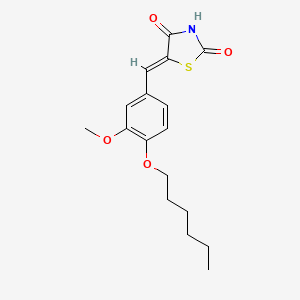
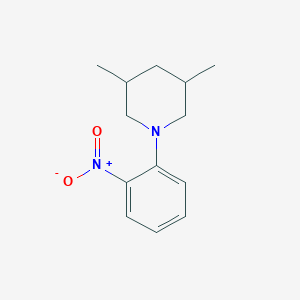
![1-[4-(dimethylsulfamoylamino)phenyl]-4-methyl-5-oxotetrazole](/img/structure/B14868013.png)
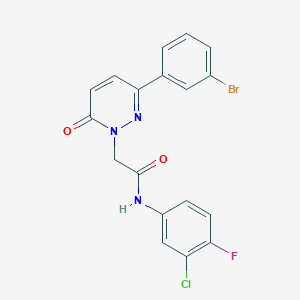

![7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14868035.png)

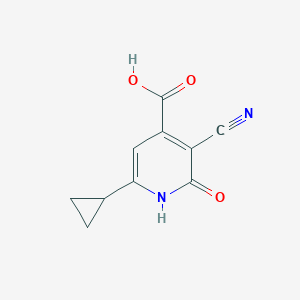
![9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14868062.png)

